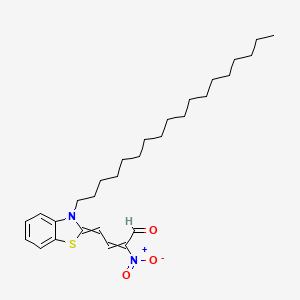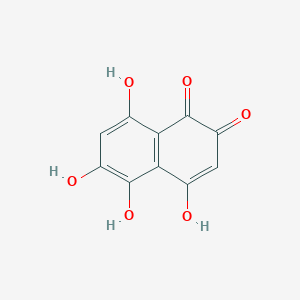
2,5,6,8-Tetrahydroxy-1,4-naphthoquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,6,8-Tetrahydroxy-1,4-naphthoquinone is a polyhydroxylated derivative of naphthoquinone. This compound is part of the spinochrome class, which is known for its occurrence in marine organisms such as sea urchins. These compounds are notable for their vibrant colors and biological activities, including antioxidant and antimicrobial properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6,8-Tetrahydroxy-1,4-naphthoquinone typically involves the hydroxylation of 1,4-naphthoquinone. One common method includes the use of hydroxylating agents such as hydrogen peroxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the selective introduction of hydroxyl groups at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve the extraction from natural sources, such as sea urchin shells, which are rich in bioactive quinonoid pigments. The extraction process includes the use of solvents and purification techniques to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
2,5,6,8-Tetrahydroxy-1,4-naphthoquinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones with different oxidation states.
Reduction: It can be reduced to form hydroquinones.
Substitution: The hydroxyl groups can be substituted with other functional groups such as acetyl or methoxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions include various hydroxylated and substituted derivatives of naphthoquinone, which have distinct biological activities .
Applications De Recherche Scientifique
2,5,6,8-Tetrahydroxy-1,4-naphthoquinone has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other bioactive compounds.
Biology: Its antioxidant properties make it useful in studies related to oxidative stress and cellular protection.
Medicine: The compound has potential therapeutic applications due to its antimicrobial and anti-inflammatory properties.
Industry: It is used in the production of dyes and pigments due to its vibrant color.
Mécanisme D'action
The mechanism of action of 2,5,6,8-Tetrahydroxy-1,4-naphthoquinone involves its ability to intercept free radicals and bind metal ions, thereby preventing the formation of reactive oxygen species. This antioxidant activity is attributed to the presence of multiple hydroxyl groups, which can donate hydrogen atoms to neutralize free radicals .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Juglone (5-hydroxy-1,4-naphthoquinone)
- Naphthazarin (5,8-dihydroxy-1,4-naphthoquinone)
- Echinochrome A (7-ethyl-2,3,5,6,8-pentahydroxy-1,4-naphthoquinone)
Uniqueness
2,5,6,8-Tetrahydroxy-1,4-naphthoquinone is unique due to its specific hydroxylation pattern, which imparts distinct antioxidant and antimicrobial properties. This makes it particularly valuable in biomedical research and industrial applications .
Propriétés
Numéro CAS |
15257-45-1 |
|---|---|
Formule moléculaire |
C10H6O6 |
Poids moléculaire |
222.15 g/mol |
Nom IUPAC |
4,5,6,8-tetrahydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C10H6O6/c11-3-1-5(13)9(15)8-4(12)2-6(14)10(16)7(3)8/h1-2,11-13,15H |
Clé InChI |
KPBFAZNGADYTLM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=C(C(=CC(=O)C2=O)O)C(=C1O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


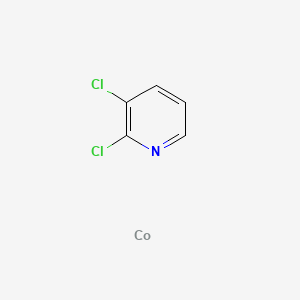
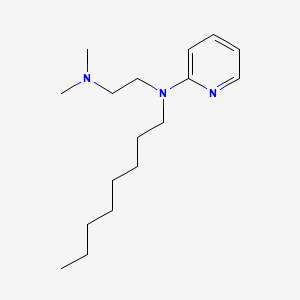
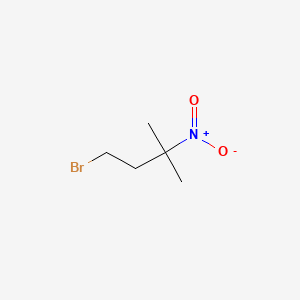

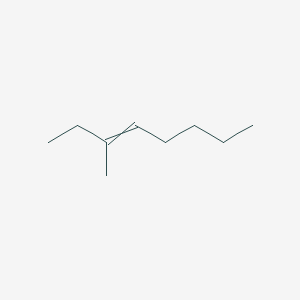
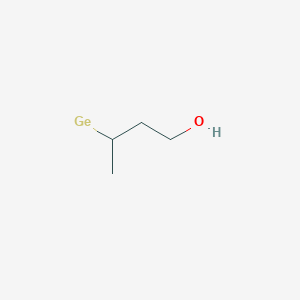


![2-[(Carbamoyloxy)methyl]-2-methylpentyl 2-furylcarbamate](/img/structure/B14703609.png)

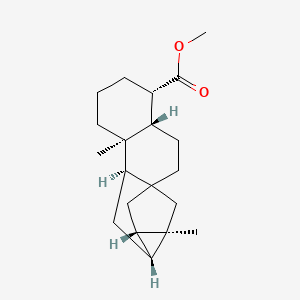

![N'-Bicyclo[2.2.1]heptan-2-yl-N,N-diethylurea](/img/structure/B14703641.png)
